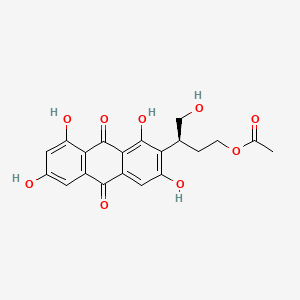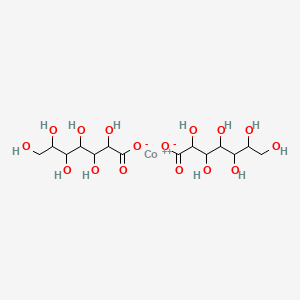
cobalt(2+);2,3,4,5,6,7-hexahydroxyheptanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cobalt(2+);2,3,4,5,6,7-hexahydroxyheptanoate is a coordination compound where cobalt is in the +2 oxidation state, coordinated with a hexahydroxyheptanoate ligand
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cobalt(2+);2,3,4,5,6,7-hexahydroxyheptanoate typically involves the reaction of cobalt(II) salts with hexahydroxyheptanoic acid under controlled conditions. One common method is to dissolve cobalt(II) chloride or cobalt(II) nitrate in water, followed by the addition of hexahydroxyheptanoic acid. The reaction mixture is then stirred and heated to facilitate the formation of the coordination complex. The product is usually isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include the use of large reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Cobalt(2+);2,3,4,5,6,7-hexahydroxyheptanoate can undergo various chemical reactions, including:
Oxidation: The cobalt center can be oxidized to a higher oxidation state under suitable conditions.
Reduction: The cobalt(II) center can be reduced to cobalt(I) or cobalt(0) using appropriate reducing agents.
Substitution: Ligands in the coordination sphere can be substituted with other ligands, altering the properties of the complex.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Ligand exchange reactions can be carried out using various ligands like phosphines, amines, or other carboxylates.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cobalt(III) complexes, while reduction could produce cobalt(I) or cobalt(0) species .
Aplicaciones Científicas De Investigación
Cobalt(2+);2,3,4,5,6,7-hexahydroxyheptanoate has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential role in enzyme mimetics and as a model compound for studying metalloenzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of advanced materials, such as metal-organic frameworks and nanomaterials
Mecanismo De Acción
The mechanism by which cobalt(2+);2,3,4,5,6,7-hexahydroxyheptanoate exerts its effects involves the coordination of the cobalt center with various substrates. This coordination can activate the substrates for subsequent chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Cobalt(II) acetate: Another cobalt(II) coordination compound with acetate ligands.
Cobalt(II) chloride: A simple cobalt(II) salt used in various chemical reactions.
Cobalt(II) nitrate: A cobalt(II) salt commonly used in synthesis and catalysis.
Uniqueness
Cobalt(2+);2,3,4,5,6,7-hexahydroxyheptanoate is unique due to its specific ligand structure, which provides distinct chemical properties and reactivity compared to other cobalt(II) compounds. The hexahydroxyheptanoate ligand offers multiple coordination sites, leading to potentially diverse coordination geometries and applications .
Propiedades
Número CAS |
68475-45-6 |
|---|---|
Fórmula molecular |
C14H26CoO16 |
Peso molecular |
509.28 g/mol |
Nombre IUPAC |
cobalt(2+);2,3,4,5,6,7-hexahydroxyheptanoate |
InChI |
InChI=1S/2C7H14O8.Co/c2*8-1-2(9)3(10)4(11)5(12)6(13)7(14)15;/h2*2-6,8-13H,1H2,(H,14,15);/q;;+2/p-2 |
Clave InChI |
RKMJSYBONXLSRP-UHFFFAOYSA-L |
SMILES canónico |
C(C(C(C(C(C(C(=O)[O-])O)O)O)O)O)O.C(C(C(C(C(C(C(=O)[O-])O)O)O)O)O)O.[Co+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



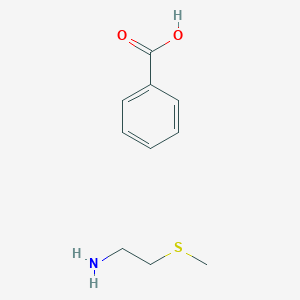
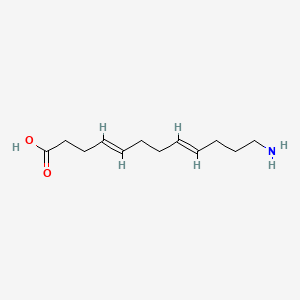
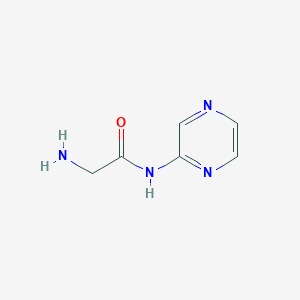
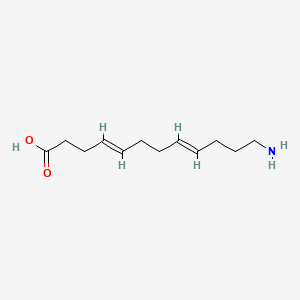
![2-[2-(Dimethylamino)ethyl]-5-methyl-2-(naphthalen-1-yl)hex-4-enenitrile--hydrogen chloride (1/1)](/img/structure/B13766589.png)
![3-Methylpyrido[3,4-b]pyrazine-5,7-diamine](/img/structure/B13766597.png)
![2-[4-(acridin-9-ylamino)phenyl]acetic acid](/img/structure/B13766598.png)

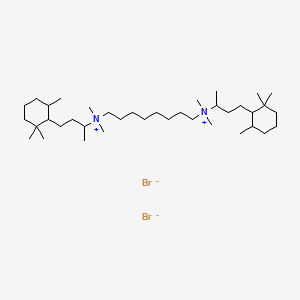

![(E,6Z)-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]-6-(1,3,3-trimethylindol-2-ylidene)hex-4-en-1-ol;perchlorate](/img/structure/B13766640.png)
